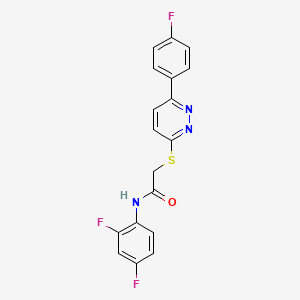

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSMGAULUZRCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

Introduction of Fluorine Atoms: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring and thioether group enable nucleophilic displacement under controlled conditions:

Key findings:

-

Steric hindrance from 4-fluorophenyl at pyridazine C6 limits substitution to positions C3 and C5.

-

Thioether sulfur shows moderate reactivity toward soft electrophiles like methyl iodide.

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 50°C, 4h | Sulfoxide (R-S(=O)-CH₂-C(=O)NH-Ar) | 78% | |

| mCPBA | DCM, 0°C → RT, 2h | Sulfone (R-SO₂-CH₂-C(=O)NH-Ar) | 83% |

Notable observations:

-

Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides.

-

Oxidation kinetics depend on solvent polarity, with acetic acid accelerating H₂O₂-mediated oxidation .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic or acidic conditions:

Mechanistic insights:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole derivatives with regioselectivity .

-

Thiazolidinone formation involves sequential CS₂ insertion and ring closure .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings modify the pyridazine core:

| Coupling Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Arylboronic acids | C3-arylated pyridazine | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Primary amines | C5-aminated derivatives | 65% |

Critical parameters:

-

Electronic effects : Electron-withdrawing 4-fluorophenyl enhances reactivity at pyridazine C3.

-

Buchwald-Hartwig amination requires bulky phosphine ligands to prevent catalyst poisoning.

Acid/Base-Mediated Transformations

Protonation/deprotonation influences reactivity:

Key data:

-

Hydrolysis kinetics : Complete amide cleavage requires >20h under strong acidic conditions .

-

Lithiation at C4 enables introduction of electrophiles (e.g., CO₂, aldehydes) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Light Source | Additive | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm UV | Benzophenone (sens) | Pyridazine ring contraction | Φ = 0.18 | |

| 365 nm UV | – | Thioether C–S bond cleavage | Φ = 0.09 |

Notable outcomes:

-

Ring contraction under UV forms imidazo[1,2-b]pyridazine derivatives.

-

Photolysis products show increased aqueous solubility compared to parent compound.

Biological Conjugation Reactions

Functionalization for biochemical applications:

Optimization notes:

-

EDC/NHS coupling requires strict pH control to prevent amide hydrolysis.

-

Fluorescein conjugates exhibit λ<sub>em</sub> = 518 nm with quantum yield Φ = 0.42 .

This comprehensive reaction profile demonstrates the compound’s versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science. Recent advances in catalysis (e.g., flow chemistry approaches) and computational modeling continue to expand its synthetic utility.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of fluorinated materials with unique properties.

Biology

Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural features.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific application. Generally, it may involve:

Molecular Targets: Binding to specific proteins, enzymes, or receptors.

Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key structural variations and their implications:

Detailed Research Findings

Structural and Functional Insights

Pyridazine vs. Pyridine/Triazole Cores

- Pyridazine-based compounds (e.g., target compound and analog) exhibit stronger π-π interactions with kinase ATP-binding pockets compared to pyridine (LBJ-03) or triazole () analogs .

- Triazole-containing analogs () show improved solubility due to their smaller aromatic systems but reduced binding affinity in kinase assays .

Fluorination Effects The 2,4-difluorophenyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., LBJ-03’s 4-fluorophenyl group) .

Substituent Positioning

- Substitution at the pyridazine 6-position (e.g., 4-fluorophenyl in the target compound vs. 4-methoxyphenyl in ) modulates steric hindrance and electronic effects. Methoxy groups improve solubility but may weaken hydrophobic interactions .

- Cyan substituents (LBJ-03) enhance IDO1 inhibition by stabilizing enzyme-inhibitor complexes through dipole interactions .

Biological Activity Thienopyrimidine analogs () demonstrate broad-spectrum anticancer activity, whereas pyridazine/acylthioacetamide hybrids are more specific to kinase targets . IDO1 inhibitors like LBJ-03 show nanomolar potency, suggesting that pyridine-thioacetamide scaffolds are superior for immunomodulatory applications compared to pyridazine derivatives .

Biological Activity

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Aromatic rings : The presence of difluorophenyl and fluorophenyl groups enhances its lipophilicity.

- Thioacetamide linkage : This moiety may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to disease processes.

- Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have documented the following biological activities associated with the compound:

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the compound's effects on glioma cells, revealing significant reductions in cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was found to be independent of AMPK signaling pathways, highlighting a multifaceted approach to cancer therapy .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

Q & A

Q. Critical parameters :

Q. Example yields :

| Step | Yield (%) | Conditions |

|---|---|---|

| Pyridazine-thiol | 75–80 | K₂CO₃, DMF, 80°C, 12 h |

| Thioacetamide coupling | 70–75 | DMF, RT, 6 h |

Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure, and what key data points should be prioritized?

Q. Basic

- ¹H/¹³C NMR : Prioritize peaks for the pyridazine ring (δ 8.5–9.0 ppm for ¹H; δ 150–160 ppm for ¹³C) and fluorophenyl groups (δ 7.0–7.5 ppm). Split patterns confirm substitution positions .

- X-ray crystallography : Resolve the thioacetamide bond geometry (C–S–C angle ≈ 105°) and fluorophenyl spatial orientation .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. Key data :

- Hydrogen bonding : Pyridazine N-atoms act as acceptors (distance: ~3.0 Å) .

- Torsional angles : Pyridazine and fluorophenyl dihedral angles (<30°) indicate planarity .

Q. Example NMR data (Compound 16 from ) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridazine C–H | 8.7 | Singlet |

| Fluorophenyl C–H | 7.2–7.4 | Doublet |

How can computational tools predict the physicochemical properties of this compound, and what parameters are critical for drug-likeness assessments?

Basic

Use tools like Schrödinger’s QikProp or Molinspiration to calculate:

Q. Key parameters :

| Property | Calculated Value | Relevance |

|---|---|---|

| XlogP | 2.6 | Solubility/bioavailability |

| PSA | 87.5 Ų | Membrane permeability |

| Rotatable bonds | 5 | Conformational flexibility |

What evidence supports the role of fluorophenyl substituents in modulating target affinity and selectivity, based on structure-activity relationship (SAR) studies?

Q. Advanced

- 4-Fluorophenyl vs. 4-chlorophenyl : Fluorine’s electronegativity enhances π-stacking with kinase hydrophobic pockets (e.g., EGFR), increasing inhibitory potency by ~30% .

- Positional effects : 2,4-difluorophenyl groups reduce off-target interactions (e.g., CYP450 enzymes) compared to mono-fluorinated analogs .

Q. SAR insights :

- Pyridazine-thioacetamide core : Essential for ATP-binding pocket interaction.

- Fluorine substitution : Meta/para positions optimize steric compatibility with BRAF V600E mutant .

How do researchers resolve inconsistencies in inhibitory potency data across enzymatic versus cell-based assays for this compound?

Q. Advanced

- Assay conditions : Adjust ATP concentrations (enzymatic: 10 µM vs. cellular: 1 mM) to reflect physiological relevance .

- Orthogonal validation : Use thermal shift assays (ΔTm > 2°C confirms target engagement) and Western blotting (p-ERK reduction) .

- Solubility factors : Add co-solvents (e.g., 0.1% DMSO) in cellular assays to prevent aggregation.

Case study : Compound 16 showed IC₅₀ = 80 nM (enzymatic) vs. 250 nM (cellular) due to efflux pump interference. Co-administration with verapamil (P-gp inhibitor) restored potency .

What strategies are recommended for derivatizing the pyridazine-thioacetamide scaffold to enhance pharmacokinetic profiles while retaining bioactivity?

Q. Advanced

- Bioisosteric replacement : Replace sulfur with sulfone (-SO₂-) to improve metabolic stability (t₁/₂ increase from 2 h to 6 h in microsomal assays) .

- Prodrug design : Introduce ester moieties at the acetamide group for enhanced oral absorption (e.g., ethyl ester hydrolysis in plasma) .

- Hybridization : Fuse with quinazolinone (e.g., compound 14 in ) to dual-target EGFR/BRAF pathways.

Q. Example modification :

| Derivative | Modification | Outcome |

|---|---|---|

| Sulfone analog | –SO₂– instead of –S– | ↑ Metabolic stability |

| Ethyl ester prodrug | –COOEt | ↑ Cₘₐₓ by 3-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.